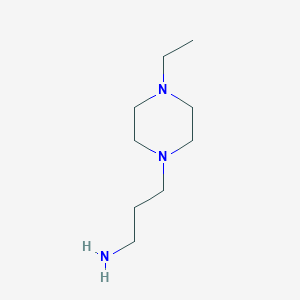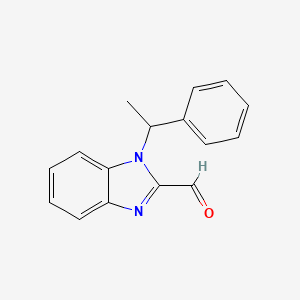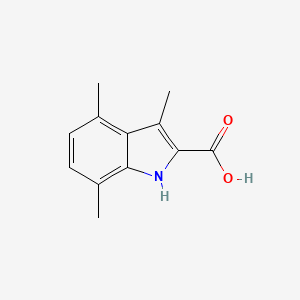
Acide 3,4,7-triméthyl-1H-indole-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, is a derivative of indole carboxylic acid, which is a structural motif found in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The indole structure is characterized by a benzene ring fused to a pyrrole ring, and the carboxylic acid functionality introduces an additional site for chemical modification, which can significantly alter the compound's properties and biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be guided by techniques such as 3D comparative molecular field analysis (CoMFA), as seen in the synthesis of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. These compounds were synthesized to optimize in vivo potency, duration of action, and binding activity, particularly as selective glycine-site NMDA receptor antagonists . Although the specific synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is not detailed in the provided papers, the methodologies applied to similar compounds suggest a multi-step synthetic route involving the formation of the indole core, followed by functional group modifications, such as methylation and carboxylation.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. For instance, the crystal structure of indole-3-carboxylic acid shows hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features can influence the compound's solubility, stability, and interaction with biological targets. The trimethyl groups in 3,4,7-Trimethyl-1H-indole-2-carboxylic acid would likely contribute to the molecule's hydrophobic character and could affect its binding to hydrophobic pockets within biological receptors.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including condensation under acidic conditions, as seen with indole-3-carbinol (I3C) derivatives . The reactivity of the carboxylic acid group also allows for the formation of esters and amides, which can be used to further modify the compound's properties. The presence of methyl groups on the indole ring can influence the compound's reactivity by either activating or deactivating certain positions towards electrophilic or nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of carboxylic acid groups contributes to the acidity and potential for hydrogen bonding, which can affect solubility and crystallinity . The methyl groups in 3,4,7-Trimethyl-1H-indole-2-carboxylic acid would likely increase the compound's lipophilicity compared to its unmethylated counterpart. These properties are important for the compound's behavior in biological systems and can impact its pharmacokinetics and distribution within the body.
Applications De Recherche Scientifique
Synthèse de structures hétérocycliques diverses
Le composé sert de bloc de construction polyvalent dans les réactions de cycloaddition, qui sont essentielles à la synthèse d’un large éventail de structures hétérocycliques. Ces réactions sont atome-économiques et s’alignent sur les principes de la chimie verte, offrant une approche durable en synthèse organique .
Développement d’herbicides
Les dérivés de l’indole, y compris ceux liés à l’acide 3,4,7-triméthyl-1H-indole-2-carboxylique, ont été explorés pour leur potentiel en tant qu’agents herbicides. Ils agissent comme des antagonistes de la protéine réceptrice de l’auxine TIR1, qui est essentielle à la régulation de la croissance des plantes et au contrôle des mauvaises herbes .
Applications anticancéreuses
Les composés indoliques sont étudiés pour leur efficacité contre les cellules cancéreuses. Leur diversité structurale permet le développement de divers composés biologiquement actifs qui peuvent être adaptés au traitement de différents types de cancer .
Inhibiteurs de la réductase aldose
Les dérivés de composés indoliques ont été évalués pour leur potentiel en tant qu’inhibiteurs de la réductase aldose (ALR2) et de la réductase d’aldéhyde (ALR1). Ces enzymes sont des cibles thérapeutiques pour la gestion des complications liées au diabète .
Recherche anti-VIH
Les dérivés de l’indole ont été étudiés pour leur potentiel en tant qu’agents anti-VIH. Des études d’amarrage moléculaire de nouveaux dérivés indolyl et oxochromenyl xanthenone ont montré un potentiel prometteur dans ce domaine .
Applications de la chimie verte
La capacité du composé à participer à des réactions de cycloaddition 100 % atome-économiques en fait un excellent candidat pour les applications de la chimie verte. Cela inclut la synthèse de structures polycycliques et de systèmes spirocycliques, qui sont autrement difficiles à obtenir par des méthodes traditionnelles .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
3,4,7-trimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCTUIGGRCPPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390196 |
Source


|
| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876715-79-6 |
Source


|
| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



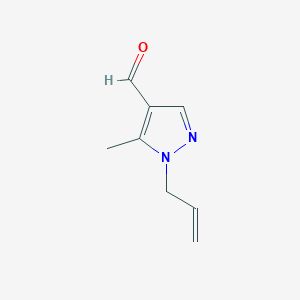




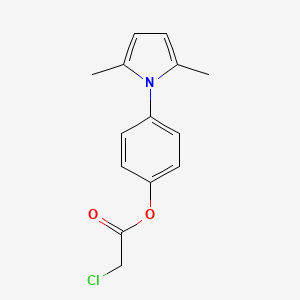
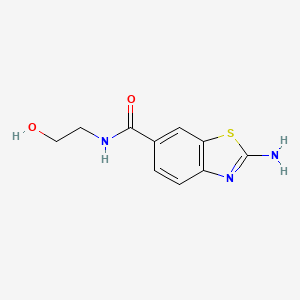

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)
